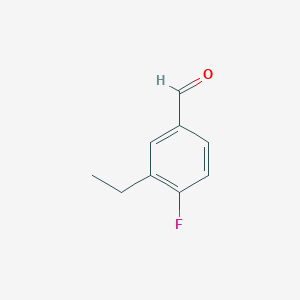

3-Ethyl-4-fluorobenzaldehyde

CAS No.: 370867-69-9

Cat. No.: VC3850615

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370867-69-9 |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 3-ethyl-4-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 |

| Standard InChI Key | PERBLJWTWNTDHV-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CC(=C1)C=O)F |

| Canonical SMILES | CCC1=C(C=CC(=C1)C=O)F |

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-4-fluorobenzaldehyde is an aromatic aldehyde with the systematic IUPAC name 3-ethyl-4-fluorobenzaldehyde. Its molecular formula is C₉H₉FO, and its structure is defined by three distinct functional groups:

-

A benzene ring serving as the core aromatic framework.

-

An ethyl group (-CH₂CH₃) at the third position, contributing steric bulk and electron-donating effects.

-

A fluorine atom at the fourth position, introducing electronegativity and influencing electronic distribution.

-

A formyl group (-CHO) at the first position, enabling participation in condensation and nucleophilic addition reactions .

The compound’s SMILES notation is CCC1=C(C=CC(=C1)C=O)F, and its InChIKey is PERBLJWTWNTDHV-UHFFFAOYSA-N .

Synthesis and Production Methods

Synthetic Routes

The synthesis of 3-ethyl-4-fluorobenzaldehyde typically involves multi-step functionalization of benzaldehyde derivatives:

-

Fluorination: Introduction of fluorine via electrophilic aromatic substitution (e.g., using HF or F₂ gas) or nucleophilic displacement (e.g., Balz-Schiemann reaction) .

-

Ethylation: Alkylation at the third position using ethylating agents like ethyl bromide in the presence of Lewis acids (e.g., AlCl₃) .

-

Oxidation: Controlled oxidation of corresponding alcohols or methyl groups to form the aldehyde functionality .

A patented method for analogous compounds (e.g., 3-bromo-4-fluorobenzaldehyde) employs zinc bromide as a catalyst during bromination, achieving yields >95% . Adapting this approach, ethylation could be optimized using Friedel-Crafts alkylation under mild conditions (25–65°C) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproducts .

-

Purification Techniques: Distillation and chromatography ensure >95% purity .

-

Catalyst Recycling: Zinc bromide and iodine are recovered from reaction effluents via cation exchange resins .

Physicochemical Properties

While experimental data for 3-ethyl-4-fluorobenzaldehyde remain limited, its properties can be inferred from structural analogs:

The ethyl group enhances hydrophobicity compared to non-alkylated fluorobenzaldehydes, impacting solubility and reactivity .

Reactivity and Chemical Behavior

Nucleophilic Aromatic Substitution

The fluorine atom’s electronegativity activates the benzene ring for nucleophilic substitution, particularly at the ortho and para positions. For example:

-

Reaction with amines (e.g., pyrrolidine) yields 4-(pyrrolidin-1-yl)benzaldehyde derivatives .

-

Halogen exchange reactions (e.g., Br⁻ substitution) require catalytic ZnBr₂ or AlCl₃ .

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., β-ketonitriles):

-

Example: Reaction with ethyl acetoacetate forms α,β-unsaturated ketones, intermediates in heterocyclic synthesis .

-

Mechanism: Base-catalyzed deprotonation followed by aldol-like condensation .

Oxidation and Reduction

-

Oxidation: Converts the -CHO group to -COOH using KMnO₄ or CrO₃.

-

Reduction: LiAlH₄ reduces -CHO to -CH₂OH, enabling access to benzyl alcohol derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

3-Ethyl-4-fluorobenzaldehyde serves as a precursor in drug synthesis:

-

Antimicrobial Agents: Derivatives exhibit inhibitory effects against bacterial strains (e.g., E. coli, S. aureus) .

-

Tyrosinase Inhibitors: Fluorinated benzaldehydes show potential in treating hyperpigmentation disorders .

Materials Science

-

Polymer Synthesis: Incorporated into monomers for high-performance polymers with enhanced thermal stability.

-

Liquid Crystals: Fluorine and ethyl groups improve mesophase behavior in display technologies .

Agrochemistry

-

Pesticide Synthesis: Intermediate in fungicides and herbicides due to bioactivity against plant pathogens .

Comparative Analysis with Related Compounds

The ethyl and fluorine substituents confer unique properties compared to analogs:

The ethyl group in 3-ethyl-4-fluorobenzaldehyde enhances lipophilicity, making it preferable for drug design targeting lipid-rich tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume